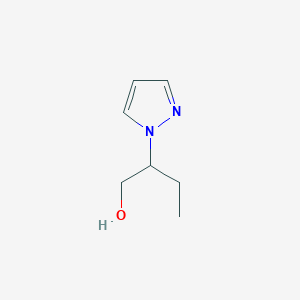
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Thermal Properties
Studies have characterized similar β-diketones, highlighting their potential in forming stable complexes with metals and their behavior in different environments. For instance, research on cyano-substituted azoderivatives of β-diketones, including compounds structurally related to 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, reveals their high thermal stability and phase transition characteristics, which could be relevant for applications in material science and engineering (Mahmudov et al., 2011).
Luminescent Materials
The compound has been utilized in the synthesis of luminescent materials, particularly europium(III) complexes, which show promise for applications in LED technology. A study demonstrated the synthesis of a europium(III) complex based on a similar β-diketone, which exhibited intense red emission and high thermal stability, suitable for use in LEDs without UV radiation. This indicates potential applications in display technologies and advanced photonic applications (Liu et al., 2013).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have been investigated for their reactivity and potential in synthesizing various organic molecules. One study focused on the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, showcasing the versatility of β-diketones in organic synthesis and their potential in developing compounds with various biological and chemical properties (Song & Zhu, 2001).
Photopolymerization Monitoring
Research into the use of carbazole derivatives, similar to this compound, as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes, reveals the compound's utility in materials science, especially in the development and quality control of polymer coatings and resins (Ortyl et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is an intracellular amine-activated G protein-coupled receptor (GPCR) that is primarily expressed in several peripheral organs and cells, astrocytes, and in the intracellular milieu within the presynaptic plasma membrane of monoamine neurons in the central nervous system .
Mode of Action
This compound acts as a high-affinity antagonist at the TAAR1 receptor . It binds to the TAAR1 receptor and inhibits its activity, thereby modulating the function of monoamine neurons within the central nervous system .
Biochemical Pathways
The antagonism of TAAR1 by this compound affects the dopaminergic and glutamatergic neurotransmission pathways . By blocking the TAAR1 receptor, it increases the firing frequency of dopamine neurons in the ventral tegmental area, thereby increasing dopamine activity on D2 receptors .
Result of Action
The antagonism of TAAR1 by this compound results in increased activity of dopamine neurons, which can have significant effects at the molecular and cellular levels . This can lead to changes in neurotransmission and potentially influence various physiological processes and behaviors.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGQVQLTWKKQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)


![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)
![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)
![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)
![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)
![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)

